Cas no 2680870-83-9 (2-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(furan-2-yl)methyl]amino)benzoic acid)

2-Chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(furan-2-yl)methyl]amino)benzoic acid is a specialized fluorinated benzoic acid derivative, primarily utilized in peptide synthesis and organic chemistry research. Its key structural features include a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which offers selective deprotection under mild basic conditions, and a furan-2-ylmethyl substituent, enhancing its utility in targeted modifications. The chloro-substituted benzoic acid moiety further provides reactivity for conjugation or further functionalization. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) due to its stability under standard coupling conditions and efficient cleavage properties. Its well-defined reactivity profile makes it a reliable intermediate for constructing complex molecular architectures.
2-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(furan-2-yl)methyl]amino)benzoic acid structure
2680870-83-9 structure
Product Name:2-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(furan-2-yl)methyl]amino)benzoic acid
CAS No:2680870-83-9
MF:C27H20ClNO5
MW:473.904406547546
CID:6437992
PubChem ID:165926936
Update Time:2025-06-08

2-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(furan-2-yl)methyl]amino)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-28304592
    • 2-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(furan-2-yl)methyl]amino)benzoic acid
    • 2680870-83-9
    • Inchi: 1S/C27H20ClNO5/c28-25-14-17(11-12-23(25)26(30)31)29(15-18-6-5-13-33-18)27(32)34-16-24-21-9-3-1-7-19(21)20-8-2-4-10-22(20)24/h1-14,24H,15-16H2,(H,30,31)
    • InChI Key: DMVRKFAJUJSDMV-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(=O)O)C=CC(=C1)N(CC1=CC=CO1)C(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 473.1030004g/mol
  • Monoisotopic Mass: 473.1030004g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 7
  • Complexity: 712
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.5
  • Topological Polar Surface Area: 80Ų

2-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(furan-2-yl)methyl]amino)benzoic acid Pricemore >>

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Additional information on 2-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(furan-2-yl)methyl]amino)benzoic acid

Introduction to 2-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(furan-2-yl)methyl]amino)benzoic Acid (CAS No. 2680870-83-9)

2-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(furan-2-yl)methyl]amino)benzoic acid, identified by its CAS number 2680870-83-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in the quest for novel therapeutic agents.

The molecular structure of this compound is characterized by its intricate arrangement of functional groups, which include a chloro substituent, a fluorenylmethoxy carbonyl group, and a furanylmethylamino moiety. These features contribute to its unique chemical properties and potential biological functions. The presence of the chloro group at the second position of the benzoic acid core suggests a possible role in modulating electronic and steric interactions within the molecule, while the fluorenylmethoxy carbonyl and furanylmethylamino groups likely contribute to its solubility and binding affinity towards biological targets.

In recent years, there has been growing interest in the development of small molecules that can interact with specific biological pathways to treat various diseases. The compound 2-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(furan-2-yl)methyl]amino)benzoic acid has been investigated for its potential applications in oncology, neurology, and inflammatory diseases. Its structural features make it a versatile scaffold for drug design, allowing for modifications that can enhance its pharmacological properties.

One of the most compelling aspects of this compound is its ability to modulate enzyme activity. Specifically, researchers have explored its interactions with kinases and other enzymes that are implicated in cancer progression. The fluorenylmethoxy carbonyl group is particularly noteworthy, as it can serve as a hinge-binding motif that enhances binding affinity to target proteins. This feature has been leveraged in the design of inhibitors that can selectively block the activity of aberrant kinases responsible for tumor growth and metastasis.

Furthermore, the furanylmethylamino group in the molecule adds another layer of complexity, potentially enabling interactions with other biological targets such as receptors and ion channels. This dual functionality makes 2-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(furan-2-yl)methyl]amino)benzoic acid a promising candidate for multitargeted drug discovery efforts. Such compounds have the potential to address multiple aspects of a disease simultaneously, leading to more effective therapeutic outcomes.

Recent studies have also highlighted the importance of solubility and bioavailability in drug development. The presence of polar functional groups in 2-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(furan-2-yl)methyl]amino)benzoic acid enhances its solubility in water, which is crucial for oral administration and delivery to tissues. Additionally, modifications to the molecule can further improve its pharmacokinetic properties, ensuring that it reaches its target site in sufficient concentrations to exert its therapeutic effects.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Key steps include the introduction of the chloro group at the second position of the benzoic acid core, followed by functionalization with the fluorenylmethoxy carbonyl and furanylmethylamino groups. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex molecular framework efficiently.

In conclusion, 2-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(furan-2-yl)methyl]amino)benzoic acid represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it an attractive candidate for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this one will play a crucial role in shaping future therapeutic strategies.

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